REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].COC([O:11][CH2:12][C:13]1C=CC=C[C:14]=1Br)(C)C.[CH3:20][CH2:21][CH2:22][CH2:23]CC>>[CH3:5][C:4]1[CH:20]=[CH:21][C:22]([CH3:23])=[C:2]2[C:3]=1[CH2:14][CH2:13][C:12]2=[O:11]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OCC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
75 mmol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition the mixture
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
CUSTOM
|
Details
|
The precipitation of the corresponding lithium salt
|
Type
|
CUSTOM
|
Details
|
The hexane is decanted
|
Type
|
WASH
|
Details
|
the solid is again washed with hexane
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml of THF
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CCC(C2=C(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 75.75 mmol | |
AMOUNT: MASS | 12.12 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |